3-(p-Acetylphenoxy)-1,2-propanediol
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Overview
Description
3-(p-Acetylphenoxy)-1,2-propanediol is an organic compound with a molecular structure that includes a phenoxy group substituted with an acetyl group at the para position and a propanediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Acetylphenoxy)-1,2-propanediol typically involves the reaction of p-acetylphenol with epichlorohydrin under basic conditions to form the intermediate 3-(p-Acetylphenoxy)-1-chloropropane-2-ol. This intermediate is then subjected to hydrolysis to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(p-Acetylphenoxy)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the propanediol moiety can be oxidized to form carbonyl compounds.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-(p-Acetylphenoxy)-1,2-propanediol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(p-Acetylphenoxy)-1,2-propanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form covalent bonds with active site residues, leading to inhibition of enzymatic activity. The phenoxy group can also participate in non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which contribute to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2-Epoxy-3-(p-nitrophenoxy)propane: Known for its inhibitory effects on pepsin and other aspartic proteinases.
4-Acetylphenoxyacetic acid: Used in various chemical and biological applications.
Uniqueness
3-(p-Acetylphenoxy)-1,2-propanediol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
63905-16-8 |
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Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-[4-(2,3-dihydroxypropoxy)phenyl]ethanone |
InChI |
InChI=1S/C11H14O4/c1-8(13)9-2-4-11(5-3-9)15-7-10(14)6-12/h2-5,10,12,14H,6-7H2,1H3 |
InChI Key |
WLBDHRQPFMZSBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(CO)O |
Origin of Product |
United States |
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